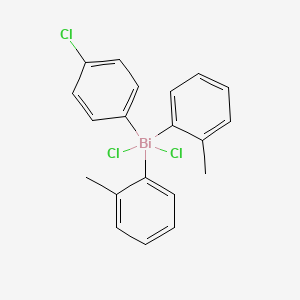
Bismuth, dichloro(4-chlorophenyl)bis(2-methylphenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bismuth, dichloro(4-chlorophenyl)bis(2-methylphenyl)- is a chemical compound with the molecular formula C20H18BiCl3.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bismuth, dichloro(4-chlorophenyl)bis(2-methylphenyl)- typically involves the reaction of bismuth trichloride with 4-chlorophenyl and 2-methylphenyl reagents under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The specific reaction conditions, such as temperature, solvent, and reaction time, can vary depending on the desired yield and purity of the product .
Industrial Production Methods
In an industrial setting, the production of Bismuth, dichloro(4-chlorophenyl)bis(2-methylphenyl)- may involve large-scale batch or continuous processes. These methods often utilize automated systems to control reaction parameters and ensure consistent product quality. The use of high-purity starting materials and advanced purification techniques, such as recrystallization and chromatography, is essential to achieve the desired product specifications .
Chemical Reactions Analysis
Types of Reactions
Bismuth, dichloro(4-chlorophenyl)bis(2-methylphenyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state bismuth compounds.
Reduction: Reduction reactions can convert the compound to lower oxidation state bismuth species.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). The reaction conditions, such as temperature, solvent, and catalyst, are optimized based on the specific reaction and desired product .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield bismuth(V) compounds, while substitution reactions can produce a variety of organobismuth derivatives with different functional groups .
Scientific Research Applications
Bismuth, dichloro(4-chlorophenyl)bis(2-methylphenyl)- has several scientific research applications, including:
Chemistry: The compound is used as a reagent in organic synthesis and catalysis.
Biology: In biological research, the compound is studied for its potential antimicrobial and anticancer properties.
Industry: In industrial applications, Bismuth, dichloro(4-chlorophenyl)bis(2-methylphenyl)- is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Bismuth, dichloro(4-chlorophenyl)bis(2-methylphenyl)- involves its interaction with molecular targets and pathways in biological systems. The compound can bind to and inhibit the activity of certain enzymes and proteins, leading to its antimicrobial and anticancer effects. Additionally, it can disrupt cellular processes and induce oxidative stress, contributing to its therapeutic properties .
Comparison with Similar Compounds
Similar Compounds
Dichlorotris(4-chlorophenyl)bismuth: Another bismuth-based compound with similar properties and applications.
Tris(2-methoxyphenyl)bismuth dichloride: A related compound used in organic synthesis and catalysis.
Uniqueness
Bismuth, dichloro(4-chlorophenyl)bis(2-methylphenyl)- is unique due to its specific molecular structure and the presence of both 4-chlorophenyl and 2-methylphenyl groups. This unique combination of functional groups imparts distinct chemical and biological properties to the compound, making it valuable for various applications .
Properties
CAS No. |
823213-37-2 |
|---|---|
Molecular Formula |
C20H18BiCl3 |
Molecular Weight |
573.7 g/mol |
IUPAC Name |
dichloro-(4-chlorophenyl)-bis(2-methylphenyl)bismuth |
InChI |
InChI=1S/2C7H7.C6H4Cl.Bi.2ClH/c2*1-7-5-3-2-4-6-7;7-6-4-2-1-3-5-6;;;/h2*2-5H,1H3;2-5H;;2*1H/q;;;+2;;/p-2 |
InChI Key |
DQNSPYBWGADZGV-UHFFFAOYSA-L |
Canonical SMILES |
CC1=CC=CC=C1[Bi](C2=CC=C(C=C2)Cl)(C3=CC=CC=C3C)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(4-Chlorophenyl)-3-(trifluoromethyl)naphtho[2,3-B]furan](/img/structure/B14206700.png)
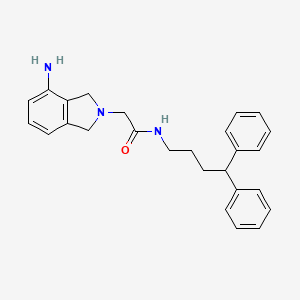
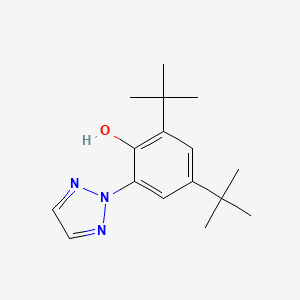
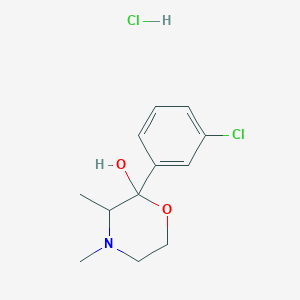

![6,6'-Dimethyl-4,4'-bis[(4-nitrophenyl)ethynyl]-2,2'-bipyridine](/img/structure/B14206745.png)
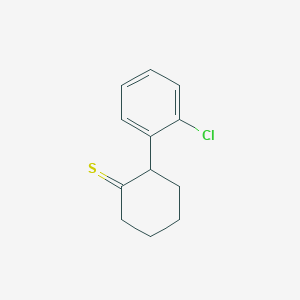

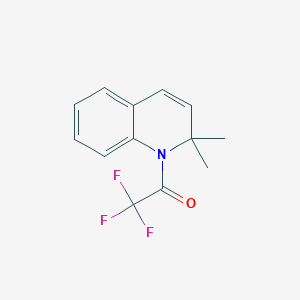
![1,1'-{(2,3-Dimethylbutane-2,3-diyl)bis[(4,1-phenylene)methylene]}dibenzene](/img/structure/B14206783.png)
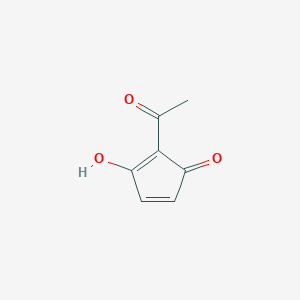
phosphanium bromide](/img/structure/B14206789.png)
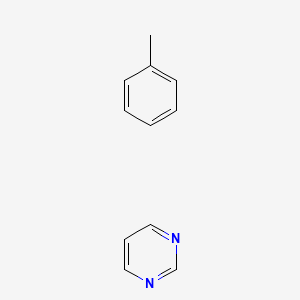
![Bis({2-[4-(2-methylpropyl)phenyl]propanoyl}oxy)(dioctyl)stannane](/img/structure/B14206798.png)
